N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride
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Overview
Description
N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride is a useful research compound. Its molecular formula is C21H27ClN2O and its molecular weight is 358.91. The purity is usually 95%.
BenchChem offers high-quality N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Applications
The compound serves as a precursor in the synthesis of various chemical structures. For instance, its derivatives, such as 7-haloindanones and 8-halotetralones, are synthesized through regioselective oxidation and acidic hydrolysis processes, highlighting its versatility in organic synthesis (Nguyen et al., 2003). Additionally, the compound's structure allows for the exploration of hydrogen, stacking, and halogen bonding interactions, providing insights into the stabilization mechanisms of crystal structures (Gouda et al., 2022).
Pharmacological Investigations
Research has explored the compound's derivatives for potential therapeutic applications, including their vasodilating and β-blocking activities. Derivatives such as trans-6-Hydroxy-2-(1-methyl-3-phenylpropyl)amino-1,2,3,4-tetrahydronaphthalen-1-ol have been synthesized and tested for cardiovascular benefits, indicating the compound's potential in the development of cardiovascular agents (Miyake et al., 1983).
Molecular Structure and Interaction Studies
Further research into the compound's derivatives has provided detailed insights into molecular structure and interactions, such as DNA binding properties. Studies involving Schiff base ligands derived from the compound have shown DNA binding activity, suggesting applications in drug design and pharmacological research (Kurt et al., 2020).
Antimicrobial and Cytotoxic Activities
Some derivatives have been evaluated for their antimicrobial and cytotoxic activities, showcasing the potential for developing novel therapeutic agents with antimicrobial properties. Research on novel azetidine-2-one derivatives of 1H-benzimidazole, which could be synthesized using similar compounds, demonstrated good antibacterial and cytotoxic activities (Noolvi et al., 2014).
Safety and Hazards
properties
IUPAC Name |
N-[[4-(1-aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O.ClH/c1-15(22)18-9-6-16(7-10-18)14-23-21(24)13-17-8-11-19-4-2-3-5-20(19)12-17;/h6-12,15H,2-5,13-14,22H2,1H3,(H,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZGIYMBHLGRJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CNC(=O)CC2=CC3=C(CCCC3)C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.